molecular formula C11H11ClN2OS B2636737 [1-(4-chlorobenzyl)-2-mercapto-1H-imidazol-5-yl]methanol CAS No. 98412-24-9

[1-(4-chlorobenzyl)-2-mercapto-1H-imidazol-5-yl]methanol

Cat. No.: B2636737
CAS No.: 98412-24-9
M. Wt: 254.73
InChI Key: NPLFBOPCFNSVDK-UHFFFAOYSA-N
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Description

[1-(4-chlorobenzyl)-2-mercapto-1H-imidazol-5-yl]methanol: is an organic compound with the molecular formula C11H11ClN2OS and a molecular weight of 254.74 g/mol . This compound features a chlorobenzyl group, a mercapto group, and an imidazole ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-chlorobenzyl)-2-mercapto-1H-imidazol-5-yl]methanol typically involves the reaction of 4-chlorobenzyl chloride with 2-mercaptoimidazole under basic conditions. The reaction proceeds through nucleophilic substitution, where the mercapto group attacks the benzyl chloride, forming the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the imidazole ring, to form various reduced derivatives.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of [1-(4-chlorobenzyl)-2-mercapto-1H-imidazol-5-yl]methanol involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. This inhibition can occur through various pathways, including competitive, non-competitive, or allosteric inhibition .

Properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-4-(hydroxymethyl)-1H-imidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2OS/c12-9-3-1-8(2-4-9)6-14-10(7-15)5-13-11(14)16/h1-5,15H,6-7H2,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPLFBOPCFNSVDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C(=CNC2=S)CO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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